塞瑞考宁

描述

Synthesis Analysis

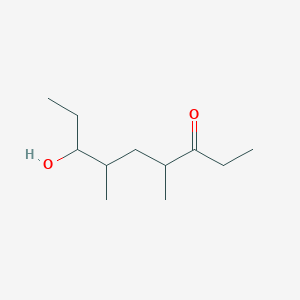

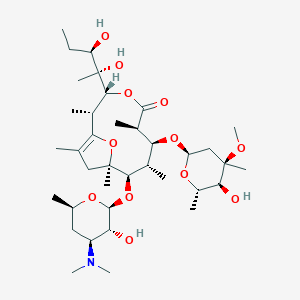

Serricornin was synthesized starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol . The synthesis involved several steps and used various chemical reactions .Molecular Structure Analysis

The molecular structure of Serricornin was determined using molecular mechanics calculations . The exhaustive conformational analysis provided coordinates and steric energies of all local energy minimum conformers of Serricornin .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Serricornin are complex and involve multiple steps . The reactions were carefully controlled to ensure the correct stereochemistry of the final product .Physical And Chemical Properties Analysis

Serricornin has a molecular formula of C11H22O2 and a molecular weight of 186.29 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 291.5±13.0 °C at 760 mmHg, and a flash point of 122.6±12.4 °C .科学研究应用

Sex Pheromone in Insects

Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is known as the female sex pheromone of the Cigarette Beetle (Lasioderma serricorne) . It plays a crucial role in the mating behavior of these beetles, attracting males from a distance .

Synthesis and Stereochemistry

The synthesis of Serricornin has been a subject of research. It was synthesized starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol that had been obtained by lipase-catalyzed enantiomer separation of its racemate . This research contributes to the understanding of the stereochemistry of Serricornin .

Conformational Analysis

Conformational analysis of Serricornin using molecular mechanics (MM) calculations has been performed for the determination of the stereochemistry of Serricornin . This analysis provides insights into the structural properties of Serricornin .

Activity of Stereoisomers

The activity of different stereoisomers of Serricornin has been studied . This research helps in understanding how slight changes in the molecular structure can affect the biological activity of Serricornin .

Insect Control

Given its role as a sex pheromone in the Cigarette Beetle, Serricornin can potentially be used in pest control strategies. By mimicking the natural pheromones, it could be used to trap or confuse male beetles, disrupting their mating behavior and helping to control their population .

Chemical Ecology

Serricornin is an important compound in the field of chemical ecology, which studies the role of chemical interactions between living organisms. As a sex pheromone, Serricornin is a key player in the chemical communication between Cigarette Beetles .

作用机制

Target of Action

Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is a sex pheromone produced by female cigarette beetles (Lasioderma serricorne) . The primary targets of this compound are male cigarette beetles . The role of serricornin is to attract male beetles, facilitating mating and reproduction .

Mode of Action

The mode of action of serricornin involves the interaction with olfactory receptors in male cigarette beetles . When released by female beetles, serricornin diffuses into the environment and is detected by the olfactory system of the males. This triggers a behavioral response, attracting the males towards the source of the pheromone .

Biochemical Pathways

It is known that the detection of pheromones like serricornin typically involves signal transduction pathways in the olfactory system, leading to a behavioral response .

Pharmacokinetics

Instead, it is released into the environment and detected by other organisms .

Result of Action

The result of serricornin’s action is the attraction of male cigarette beetles to females, facilitating mating . This is a crucial aspect of the reproductive cycle of these beetles, contributing to the survival and propagation of the species .

Action Environment

The efficacy and stability of serricornin can be influenced by various environmental factors. For instance, factors such as temperature, humidity, and wind can affect the diffusion and detection of the pheromone in the environment . Additionally, the presence of other odors or chemicals in the environment could potentially interfere with the detection of serricornin .

属性

IUPAC Name |

7-hydroxy-4,6-dimethylnonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDTNYNLCQHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CC(C)C(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868148 | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Serricornin | |

CAS RN |

72522-40-8 | |

| Record name | Serricornin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)